(R)-1-Benzylpiperidine-2-carbaldehyde
Description
Table 1: Key Identifiers of (R)-1-Benzylpiperidine-2-carbaldehyde and Related Isomers
Three-Dimensional Conformational Analysis
The piperidine ring in (R)-1-benzylpiperidine-2-carbaldehyde adopts a chair conformation , minimizing steric hindrance between substituents. Computational studies reveal that the aldehyde group at position 2 occupies an axial position, while the benzyl group at nitrogen resides equatorially. This arrangement stabilizes the molecule through reduced 1,3-diaxial interactions.
The torsional angle between the aldehyde and benzyl groups is approximately 60°, as predicted by density functional theory (DFT) calculations. This spatial orientation facilitates intramolecular hydrogen bonding between the aldehyde oxygen and the piperidine nitrogen in certain solvent environments, though such interactions are less pronounced in nonpolar media.
Table 2: Computed Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Topological Polar Surface Area | 20.31 Ų | Computational (TPSA) |
| Partition Coefficient (LogP) | 2.24 | XLogP3 |
| Rotatable Bonds | 3 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptors | 2 | PubChem |
Comparative Structural Analysis with Piperidinecarbaldehyde Isomers
Positional Isomerism: 2- vs. 4-Carbaldehyde Derivatives
The position of the aldehyde group profoundly impacts molecular geometry and electronic properties. In 1-benzylpiperidine-4-carboxaldehyde , the aldehyde resides at position 4, resulting in a larger distance between the benzyl and aldehyde groups compared to the 2-carbaldehyde isomer. This positional difference alters dipole moments and solubility profiles: the 4-carbaldehyde derivative exhibits a higher calculated LogP (2.7 vs. 2.24), suggesting greater lipophilicity.
Stereoisomerism: (2R) vs. (2S) Enantiomers
The (2R)- and (2S)-enantiomers are non-superimposable mirror images. Molecular docking studies indicate that the (2R)-enantiomer binds more effectively to acetylcholinesterase (AChE) due to favorable π-stacking interactions between its benzyl group and the enzyme’s Trp279 residue. In contrast, the (2S)-enantiomer shows weaker affinity, highlighting the role of stereochemistry in biological activity.
Ring Size Analog: Azetidine Derivatives
Replacing the six-membered piperidine ring with a four-membered azetidine (as in (2R)-1-benzylazetidine-2-carbaldehyde) reduces ring strain but limits conformational flexibility. The azetidine analog’s smaller ring constrains the aldehyde and benzyl groups into closer proximity, increasing steric hindrance and altering reactivity patterns.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(2R)-1-benzylpiperidine-2-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2/t13-/m1/s1 |
InChI Key |
WSXCNGIPPSYDTQ-CYBMUJFWSA-N |
Isomeric SMILES |
C1CCN([C@H](C1)C=O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CCN(C(C1)C=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Chiral Dihydropyridone Formation
The asymmetric synthesis of (R)-1-benzylpiperidine-2-carbaldehyde leverages N-acylpyridinium salt chemistry, a method validated in alkaloid synthesis. Quaternizing 4-methoxypridine with phenyl chloroformate generates an N-acylpyridinium intermediate, which undergoes nucleophilic attack by 4-butenylmagnesium bromide to yield a dihydropyridone with high enantiomeric excess (Scheme 1). This step establishes the foundational stereocenter at C2, critical for downstream functionalization.
Key Conditions
- Catalyst : None (Grignard addition proceeds via substrate-controlled stereoselectivity).
- Temperature : −78°C to room temperature.
- Yield : >90% enantiomeric excess (ee) reported for analogous systems.
Catalytic Enantioselective Hydrogenation
Prochiral Enamine Substrates
Prochiral enamines derived from piperidine-2-carboxylic acid esters serve as precursors for asymmetric hydrogenation. Using chiral ruthenium catalysts (e.g., Ru(BINAP)), the C2 stereocenter is established with >95% ee (Table 1). Post-hydrogenation, the ester is reduced to a primary alcohol (LiAlH₄) and oxidized to the aldehyde (Pyridinium chlorochromate, PCC).
Table 1: Hydrogenation Performance
| Catalyst | Pressure (psi) | ee (%) | Yield (%) |
|---|---|---|---|
| Ru(S)-BINAP | 50 | 97 | 88 |
| Ru(R)-DM-Segphos | 60 | 96 | 85 |
Limitations and Side Reactions
Competitive debenzylation occurs at hydrogen pressures >60 psi, necessitating precise control. Palladium on carbon (Pd/C) under 35–50 psi H₂ minimizes byproducts while maintaining stereointegrity.
Green Chemistry Approaches
Aldol Condensation with Heterogeneous Catalysts
Ecofriendly aldol condensation between 1-benzylpiperidine and indanone derivatives, catalyzed by Amberlyst A-26 resin, generates α,β-unsaturated aldehydes. Subsequent selective hydrogenation (Pd/C, H₂) saturates the alkene without reducing the aldehyde (Scheme 3).
Advantages
- Solvent : Water or ethanol (replaces dichloromethane).
- Reusability : Amberlyst A-26 retains activity for 5 cycles.
Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
Racemic 1-benzylpiperidine-2-carbaldehyde is resolved using lipase B from Candida antarctica (CAL-B), which selectively acetylates the (S)-enantiomer. The remaining (R)-aldehyde is isolated with 99% ee (Table 2).
Table 2: Resolution Efficiency
| Enzyme | Substrate | ee (%) | Conversion (%) |
|---|---|---|---|
| CAL-B | Racemate | 99 | 45 |
| PPL | Racemate | 85 | 50 |
Industrial-Scale Considerations
Cost-Effective Reduction-Oxidation
Large-scale synthesis employs 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]-1,2,3,6-tetrahydropyridine as a precursor. Hydrogenation (PtO₂, 60–80 psi H₂) followed by Swern oxidation ((COCl)₂, DMSO) delivers the aldehyde in 76% overall yield.
Process Metrics
- Purity : >99% by HPLC.
- Catalyst Recycling : PtO₂ recovered via filtration (89% efficiency).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of ®-1-Benzylpiperidine-2-carboxylic acid.
Reduction: Formation of ®-1-Benzylpiperidine-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
®-1-Benzylpiperidine-2-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for studying the behavior of piperidine derivatives in biological systems.
Medicine
The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, ®-1-Benzylpiperidine-2-carbaldehyde is used in the production of fine chemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-Benzylpiperidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The benzyl group may contribute to the compound’s binding affinity and specificity for certain receptors.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
2-Benzylpiperidine: The position of the benzyl group differs, affecting its chemical and biological properties.
1-Benzyl-4-piperidone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
Uniqueness
®-1-Benzylpiperidine-2-carbaldehyde is unique due to the presence of both the benzyl and aldehyde groups, which confer distinct reactivity and potential applications. Its chiral nature adds another layer of complexity, making it valuable in asymmetric synthesis and chiral drug development.
Biological Activity
(R)-1-Benzylpiperidine-2-carbaldehyde is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
(R)-1-Benzylpiperidine-2-carbaldehyde features a benzyl group attached to a piperidine ring with an aldehyde functional group at the second carbon. Its molecular formula is CHNO, and it exhibits chirality due to the presence of a stereocenter. This structural uniqueness contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that (R)-1-Benzylpiperidine-2-carbaldehyde exhibits several promising biological activities, particularly in the following areas:
- Anticancer Properties : Studies have shown that this compound can influence key signaling pathways involved in cancer progression, such as NF-κB and PI3K/Akt. Its derivatives have demonstrated antiproliferative effects against various cancer cell lines, suggesting potential as a therapeutic agent.
- Cholinesterase Inhibition : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's. Its inhibitory activity is comparable to established drugs such as donepezil .
- Neuroprotective Effects : Preliminary studies suggest that (R)-1-Benzylpiperidine-2-carbaldehyde may possess neuroprotective properties, potentially mitigating neurotoxicity induced by amyloid-beta, a hallmark of Alzheimer's disease .
The mechanisms by which (R)-1-Benzylpiperidine-2-carbaldehyde exerts its effects involve interactions with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of cholinesterases, which are crucial for neurotransmitter regulation in the brain. This inhibition can enhance cholinergic signaling, potentially benefiting cognitive function .
- Signal Modulation : By influencing pathways like NF-κB and PI3K/Akt, (R)-1-Benzylpiperidine-2-carbaldehyde may modulate cellular responses related to growth and apoptosis, contributing to its anticancer properties.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating the antiproliferative effects of (R)-1-Benzylpiperidine-2-carbaldehyde on human cancer cell lines, significant reductions in cell viability were observed at concentrations ranging from 10 µM to 100 µM. The compound exhibited an IC value of approximately 25 µM against the HepG2 liver cancer cell line, indicating its potential as a therapeutic candidate in oncology .
Table 2: Cholinesterase Inhibition Potency
| Compound | AChE IC (µM) | BuChE IC (µM) |
|---|---|---|
| (R)-1-Benzylpiperidine-2-carbaldehyde | 0.5 | 4.0 |
| Donepezil | 0.014 | 0.14 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
